An In-depth Technical Guide to N-(3-Phenylpropionyl)glycine-d2
An In-depth Technical Guide to N-(3-Phenylpropionyl)glycine-d2
This technical guide provides a comprehensive overview of the chemical and physical properties of N-(3-Phenylpropionyl)glycine-d2, its synthesis, and its application in metabolic research, particularly as an internal standard for mass spectrometry-based assays. This document is intended for researchers, scientists, and professionals in the fields of drug development and clinical diagnostics.
Core Chemical Properties
N-(3-Phenylpropionyl)glycine-d2 is the deuterium-labeled form of N-(3-Phenylpropionyl)glycine, a known biomarker for certain inborn errors of metabolism. The deuterium (B1214612) labeling at the C2 position of the glycine (B1666218) moiety makes it an ideal internal standard for quantitative analysis.
Physical and Chemical Data
The fundamental properties of N-(3-Phenylpropionyl)glycine-d2 are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁D₂NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| CAS Number | 1219795-43-3 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 96-98 °C (for non-deuterated) | [3] |
| Isotopic Purity | ≥98 atom % D | [4] |
| Chemical Purity | ≥98% | [2] |
Solubility
Solubility information is crucial for the preparation of stock solutions and experimental assays.
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (477.92 mM) | [1] |
| Ethanol | ~30 mg/mL (for non-deuterated) | [5][6] |
| Dimethylformamide (DMF) | ~30 mg/mL (for non-deuterated) | [5][6] |
| PBS (pH 7.2) | ~1 mg/mL (for non-deuterated) | [6] |
Note: Sonication may be required to achieve complete dissolution in DMSO.
Stability and Storage
Proper storage is essential to maintain the integrity of the compound.
| Condition | Recommended Storage | Duration | Reference |
| Solid (Powder) | -20°C | 3 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Synthesis and Isotopic Labeling
General Synthesis Workflow
The logical flow for the synthesis is outlined below.
Caption: General workflow for the synthesis of N-(3-Phenylpropionyl)glycine-d2.
Biological Significance and Application
N-(3-Phenylpropionyl)glycine is an acylglycine that is a minor metabolite of fatty acids. Its levels in urine are significantly increased in individuals with certain inborn errors of metabolism, most notably Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[5][6]
Metabolic Pathway
The formation of N-(3-Phenylpropionyl)glycine in humans is a result of the detoxification of 3-phenylpropionic acid, which is produced by gut bacteria. This process is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT).
Caption: Metabolic pathway for the formation and excretion of N-(3-Phenylpropionyl)glycine.
In MCAD deficiency, the impaired beta-oxidation of fatty acids leads to an accumulation of medium-chain acyl-CoAs, which can be alternatively metabolized, leading to an increase in the excretion of various acylglycines, including N-(3-Phenylpropionyl)glycine.
Experimental Protocols
N-(3-Phenylpropionyl)glycine-d2 is primarily used as an internal standard in quantitative mass spectrometry assays for the diagnosis of inborn errors of metabolism.[7]
Quantitative Analysis of Acylglycines in Urine by LC-MS/MS
This section outlines a general protocol for the analysis of acylglycines in urine using a deuterated internal standard like N-(3-Phenylpropionyl)glycine-d2.[7][8][9]
4.1.1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to pellet any precipitates.
-
To a fixed volume of the supernatant (e.g., 100 µL), add the internal standard solution containing N-(3-Phenylpropionyl)glycine-d2 to a final concentration appropriate for the instrument's linear range.
-
Perform a solid-phase extraction (SPE) or a simple protein precipitation step to clean up the sample.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is common.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (N-(3-Phenylpropionyl)glycine) and the internal standard (N-(3-Phenylpropionyl)glycine-d2) must be determined and optimized. For N-(3-Phenylpropionyl)glycine-d2, the precursor ion will have an m/z two units higher than the non-deuterated form.
-
4.1.3. Quantification
The concentration of N-(3-Phenylpropionyl)glycine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.
Experimental Workflow Diagram
Caption: Workflow for quantitative analysis of urinary acylglycines using a deuterated internal standard.
Spectroscopic Data
While specific spectra for N-(3-Phenylpropionyl)glycine-d2 are not widely published, the expected characteristics can be inferred from the non-deuterated compound's data.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of N-(3-Phenylpropionyl)glycine-d2, the signal corresponding to the two protons on the C2 of the glycine moiety (typically a doublet around 4.0 ppm in the non-deuterated form) will be absent due to the deuterium substitution. The remaining signals corresponding to the phenyl and propionyl groups will be present.
Mass Spectrometry
The mass spectrum of N-(3-Phenylpropionyl)glycine-d2 will show a molecular ion peak at an m/z value that is two units higher than that of the non-deuterated compound, reflecting the presence of the two deuterium atoms. This mass shift is the basis for its use as an internal standard in mass spectrometry.
This technical guide provides a solid foundation for understanding the chemical properties and applications of N-(3-Phenylpropionyl)glycine-d2. For specific analytical method development, further optimization of the LC-MS/MS parameters is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(3-PHENYLPROPIONYL)GLYCINE | Eurisotop [eurisotop.com]
- 3. mybiosource.com [mybiosource.com]
- 4. N-(3-Phenylpropionyl)glycine-2,2-d2 | LGC Standards [lgcstandards.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
